molecular formula C19H21N3S2 B2428265 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 339018-95-0

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B2428265
CAS RN: 339018-95-0
M. Wt: 355.52
InChI Key: ZFBPQZSVPPZKBH-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine” is a type of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes them significant in the context of developing a drug combination targeting energy metabolism .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines, including “this compound”, is significant in their role as inhibitors of Cyt-bd . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .

Scientific Research Applications

Molecular Properties and Interactions

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exhibits interesting molecular properties and interactions. For instance, research highlights its polymorphism, demonstrating its ability to crystallize in multiple forms. This characteristic is significant as polymorphs can exhibit different physical properties, impacting the compound's stability and solubility. Specifically, the presence of aromatic π-π interactions and distinct hydrogen bonding patterns contributes to the polymorphism and could influence the molecule's behavior in various environments (Glidewell, Low, Marchal, & Quesada, 2003).

Fluorescent Properties

The compound is also explored for its fluorescent properties. Research on closely related compounds, such as 2-substituted indeno[1,2-d]pyrimidin-5-ones, has revealed fluorescence in solid states. This suggests potential applications in material sciences, particularly in the development of new fluorescent materials for various technological applications (Hagimori et al., 2016).

Chemical Synthesis

In chemical synthesis, there's significant research focusing on the efficient synthesis of thieno[3,2-d]pyrimidine derivatives. One study outlines a one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility and potential applications of these compounds in various chemical reactions (Dyachenko et al., 2020).

Antifungal Properties

Beyond its molecular and synthetic applications, this compound and its derivatives are studied for biological activities. Notably, some derivatives have demonstrated antifungal effects, indicating potential therapeutic applications. These findings are crucial as they open pathways for the development of new antifungal agents, addressing the growing need for more effective treatments against resistant fungal strains (Jafar et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine are the cyclooxygenase (COX) enzymes and Cytochrome bd oxidase (Cyt-bd) . COX enzymes are essential for the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation . Cyt-bd is a significant drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It suppresses the COX enzymes, leading to a decrease in the production of prostaglandins . It also inhibits Cyt-bd, affecting the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway , leading to a reduction in the production of prostaglandins . The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds based on the pyrrolopyrimidine scaffold have shown distinct physiochemical properties compared to their counterparts .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects . The inhibition of Cyt-bd in Mycobacterium tuberculosis can lead to a disruption in the organism’s energy metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes can affect the compound’s efficacy against different strains of Mycobacterium tuberculosis

Future Directions

Thieno[3,2-d]pyrimidin-4-amines, including “2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine”, show promise in the development of new anti-TB compounds . Their ability to inhibit Cyt-bd, a potential drug target in Mycobacterium tuberculosis, makes them significant in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring the structure-activity relationships of these compounds and optimizing their drug-likeness .

Biochemical Analysis

Biochemical Properties

It is known that thieno[3,2-d]pyrimidin-4-amines, the class of compounds to which it belongs, can inhibit certain enzymes . The specific enzymes, proteins, and other biomolecules that 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that thieno[3,2-d]pyrimidin-4-amines can inhibit certain enzymes

properties

IUPAC Name

2-benzylsulfanyl-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S2/c1-3-7-14(8-4-1)13-24-19-21-16-11-12-23-17(16)18(22-19)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPQZSVPPZKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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